![molecular formula C9H12O3 B2446561 Methyl 4-oxospiro[2.4]heptane-5-carboxylate CAS No. 1213265-80-5](/img/structure/B2446561.png)
Methyl 4-oxospiro[2.4]heptane-5-carboxylate
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Overview
Description
“Methyl 4-oxospiro[2.4]heptane-5-carboxylate” is a chemical compound with the CAS Number: 1213265-80-5 . It has a molecular weight of 168.19 and its IUPAC name is methyl 4-oxospiro[2.4]heptane-5-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-oxospiro[2.4]heptane-5-carboxylate” is 1S/C9H12O3/c1-12-8(11)6-2-3-9(4-5-9)7(6)10/h6H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Regioselective Cycloaddition
The regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, illustrating a method for synthesizing spirocyclic compounds with potential utility in various chemical syntheses (Molchanov & Tran, 2013).
Palladium-Catalyzed Synthesis
A palladium-catalyzed decarboxylative cyclopropanation has been developed to synthesize 4-oxaspiro[2.4]heptanes with high selectivity, demonstrating the versatility of palladium catalysis in synthesizing spirocyclic frameworks (Shintani, Ito, & Hayashi, 2012).
Biological Evaluations
The design, synthesis, and evaluation of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, highlighting the potential therapeutic applications of spirocyclic compounds in treating respiratory infections (Odagiri et al., 2013).
Reductive Cleavage and Transformations
The treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols, which then cyclize to yield bi- or tricyclic lactams or lactones. This demonstrates the chemical versatility of spirocyclic compounds in organic synthesis (Molchanov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 7-oxospiro[2.4]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)6-2-3-9(4-5-9)7(6)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXIZTYFOUNDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(C1=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxospiro[2.4]heptane-5-carboxylate |
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